N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine
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Overview
Description
N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine is an organic compound that features a nitrophenoxy group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 4-nitrophenol with 2-chloroethylamine under basic conditions to form the intermediate 2-(4-nitrophenoxy)ethylamine. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(4-Nitrophenoxy)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Condensation: The amine groups
Properties
CAS No. |
73010-40-9 |
---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N'-[2-(4-nitrophenoxy)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H15N3O3/c11-5-6-12-7-8-16-10-3-1-9(2-4-10)13(14)15/h1-4,12H,5-8,11H2 |
InChI Key |
MXBCNEBBDLKSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCNCCN |
Origin of Product |
United States |
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